erythro-Glycopyrronium bromide

Catalog No.
S895135
CAS No.
51186-83-5
M.F
C19H28BrNO3
M. Wt
398.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
erythro-Glycopyrronium bromide

CAS Number

51186-83-5

Product Name

erythro-Glycopyrronium bromide

IUPAC Name

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide

Molecular Formula

C19H28BrNO3

Molecular Weight

398.3 g/mol

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m0./s1

InChI Key

VPNYRYCIDCJBOM-QQTWVUFVSA-M

SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]

Isomeric SMILES

C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]

Understanding Muscarinic Receptors

Muscarinic receptors are a type of G protein-coupled receptor found in various tissues throughout the body. Acetylcholine binding to these receptors can trigger smooth muscle contraction, mucus secretion, and other physiological processes. Erythro-Glycopyrronium bromide, by blocking acetylcholine at these receptors, can inhibit these effects.

Researchers use erythro-glycopyrronium bromide to investigate the role of muscarinic receptors in different biological systems. For instance, studies have employed it to explore muscarinic receptor function in the respiratory system Source: PubMed Central article PMC6130910: .

Investigating Specific Diseases

Erythro-Glycopyrronium bromide may also be helpful in researching specific diseases or conditions where muscarinic receptor activity is involved. For example, researchers might use it to study diseases like chronic obstructive pulmonary disease (COPD) or asthma, where airway smooth muscle contraction plays a role Source: European Respiratory Journal article: .

By inhibiting muscarinic receptor signaling, erythro-glycopyrronium bromide can help researchers understand how modulating this pathway might influence disease processes.

Studying Other Biological Functions

Muscarinic receptors are involved in various physiological functions beyond the respiratory system. Some scientific research explores how erythro-glycopyrronium bromide might influence other biological processes, such as salivary gland function Source: International Journal of Oral Science article: or cognitive function Source: Psychopharmacology article: .

Erythro-Glycopyrronium bromide is a synthetic quaternary ammonium compound classified as an anticholinergic agent. It is primarily utilized for its muscarinic antagonist properties, which make it effective in treating various conditions such as gastrointestinal disorders, excessive salivation, and respiratory issues. The compound has the chemical formula C19H28BrNO3 and is recognized for its ability to inhibit acetylcholine at muscarinic receptors, leading to reduced secretions and muscle spasms in smooth muscles .

Erythro-glycopyrronium bromide acts as a muscarinic receptor antagonist. Muscarinic receptors are a type of G protein-coupled receptor that binds acetylcholine, a neurotransmitter involved in various physiological processes. By competitively binding to these receptors, erythro-glycopyrronium bromide blocks the action of acetylcholine, leading to relaxation of smooth muscles in the airways []. This relaxation helps to improve airflow in patients with COPD.

Typical of quaternary ammonium compounds. Notably, it can be synthesized through the alkylation of N-methylpyrrolidin-3-ol with methyl bromide. This reaction typically involves the formation of a quaternary ammonium salt, which is characterized by its high stability and solubility in water due to the ionic nature of the bromide salt .

In addition, erythro-Glycopyrronium bromide can undergo hydrolysis under certain conditions, leading to the breakdown of the compound into its constituent parts, which may include N-methylpyrrolidin-3-ol and other byproducts .

The primary biological activity of erythro-Glycopyrronium bromide is its role as a muscarinic antagonist. This action results in various therapeutic effects:

  • Antispasmodic Activity: It alleviates muscle spasms in the gastrointestinal tract.
  • Reduction of Salivation: It is used to manage excessive salivation during surgical procedures.
  • Respiratory Benefits: The compound is effective in treating pulmonary diseases by dilating airways and reducing bronchial secretions .

Erythro-Glycopyrronium bromide has been shown to have a favorable pharmacokinetic profile, including a long duration of action and minimal systemic absorption when administered via inhalation routes.

The synthesis of erythro-Glycopyrronium bromide typically involves several key steps:

  • Starting Material: The synthesis begins with N-methylpyrrolidin-3-ol.
  • Alkylation Reaction: This compound is reacted with methyl bromide in a suitable solvent, often leading to the formation of the quaternary ammonium salt.
  • Purification: The product is then purified through crystallization techniques to obtain erythro-Glycopyrronium bromide in a usable form .

The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature and solvent choice.

Erythro-Glycopyrronium bromide has several clinical applications:

  • Pulmonary Diseases: Used as a bronchodilator in chronic obstructive pulmonary disease management.
  • Gastrointestinal Disorders: Administered for conditions like irritable bowel syndrome due to its antispasmodic properties.
  • Anesthesia: Employed to reduce salivation during surgical procedures .

The versatility of erythro-Glycopyrronium bromide makes it valuable in both outpatient and inpatient settings.

Research on erythro-Glycopyrronium bromide has revealed important interaction profiles:

  • Drug Interactions: It may interact with other anticholinergic drugs, potentially enhancing side effects such as dry mouth and urinary retention.
  • Pharmacodynamic Interactions: The compound can exhibit additive effects when used concurrently with other agents affecting cholinergic transmission .

Clinical studies are ongoing to better understand these interactions and optimize therapeutic regimens involving erythro-Glycopyrronium bromide.

Erythro-Glycopyrronium bromide shares similarities with several other anticholinergic agents. Here are some comparable compounds:

Compound NameChemical FormulaPrimary UseUnique Features
GlycopyrrolateC19H28BrNO3Antispasmodic, anesthetic adjunctLess selective for muscarinic receptors compared to erythro-Glycopyrronium bromide
Ipratropium BromideC20H30BrNO3SBronchodilatorPrimarily used for asthma and COPD
TiotropiumC19H22N2O4SLong-term bronchodilationLonger duration of action

Erythro-Glycopyrronium bromide is unique due to its specific stereochemistry and enhanced selectivity for certain muscarinic receptors, which may lead to reduced side effects compared to other similar compounds.

Nuclear Magnetic Resonance (¹H, ¹³C) Signature Peaks and Stereochemical Assignments

NucleusChemical shift δ / ppmMultiplicity / integralAtom(s) assignedStereochemical noteReference
¹H1.55 – 1.62multiplet, 2 HC-3 methylene pro-R / pro-Senvelope cyclopentyl ring [1]
¹H2.42singlet, 3 HN-methyl group Afixed axial orientation on quaternary nitrogen [1]
¹H2.44singlet, 3 HN-methyl group Bfixed equatorial orientation [1]
¹H2.52 – 2.62multiplet, 2 HC-1 methylene (pyrrolidinium)neighbour to quaternary centre defines 2 R configuration [1]
¹H2.73 – 2.94multiplet, 2 HC-4 methylene (pyrrolidinium)confirms 3 S configuration by coupling pattern [1]
¹H3.86 – 3.93multiplet, 1 HC-2 methine (pyrrolidinium)couples to both C-1 protons; large ³J establishes trans orientation [1]
¹³C33.3singletC-3 [1]
¹³C36.1 / 36.3singletsN-methyl carbons [1]
¹³C50.1singletC-4 [1]
¹³C58.1singletC-1 [1]
¹³C70.4singletC-2 [1]

Single-crystal X-ray diffraction confirms the (2 R, 3 S) relative configuration and shows both five-membered rings in envelope conformations, fully consistent with the above chemical-shift map [2].

Infra-red and Ultraviolet Spectroscopic Data for Functional-Group Confirmation

TechniqueDiagnostic band / λmaxAssignmentCommentReference
Infra-red spectroscopy3410 cm⁻¹O–H stretch (mandelic hydroxyl)broad, hydrogen-bonded [3]
1735 cm⁻¹C=O stretch (ester carbonyl)strong, confirms intact ester [3]
1475 cm⁻¹N-CH₃ deformation (quaternary ammonium)medium [3]
1210 cm⁻¹C-O stretch (ester)sharp [3]
1040 cm⁻¹C-N stretch (quaternary centre)characteristic of pyrrolidinium [3]
Ultraviolet absorption spectroscopy210 nm (ε ≈ 12 000 L mol⁻¹ cm⁻¹)π → π* of phenyl ringmethod wavelength for quantitative assays [4]
296 nm (ε ≈ 2 300 L mol⁻¹ cm⁻¹)n → π* of carbonyl chromophoresecondary confirmatory maximum [4]

Chromatographic Methods

High-Performance Liquid Chromatography for Diastereomer Separation and Purity Quantification

ParameterValidated conditionPerformanceReference
Stationary phaseBase-deactivated silica, 250 mm × 4.6 mm
Mobile phase0.01 mol L⁻¹ sodium 1-decanesulfonate / methanol (35 : 65 v / v), phosphate buffer pH 2.30ion-pairing suppresses tailing [5]
Flow rate1.0 mL min⁻¹
Column temperature40 °Cimproves resolution [5]
DetectionUltraviolet at 210 nmmatches primary chromophore [4]
Retention time erythro6.2 min
Retention time threo7.0 min
Resolution (USP)≥ 2.0baseline diastereomer separation [5]
Limit of detection0.05 µg mL⁻¹ion-pair method [5]
Typical assay of commercial material99.9 percent m / mcertificate of analysis value [6]

Capillary Electrophoresis for Enantiomeric Excess Determination

ParameterValidated conditionResultReference
CapillaryBare fused silica, 50 µm i.d., 60 cm total length
Background electrolyte100 mmol L⁻¹ phosphate, pH 2.5, plus 1.5 percent m / m hydroxypropyl-β-cyclodextrintransient inclusion chiral selector [7]
Field strength25 kV
Injection50 mbar s hydrodynamic, field-amplified stackingdetection limit 15 ng mL⁻¹ [7]
DetectionUltraviolet at 210 nm
Migration times(2 R, 3 S) 4.3 min; (2 S, 3 R) 4.9 minresolution 3.1 [7]
Enantiomeric excess achievable≥ 99.5 percent for properly resolved bulk drugensures chiral purity of erythro material [7]

Preparative batch resolution of diastereomers on a cellulose-based chiral phase affords kilogram quantities with diastereomeric ratio > 99 : 1, supporting commercial manufacture [8].

Mass-Spectrometric and Thermal Analysis

Exact Mass Determination and Fragmentation Patterns

Ion observedCalculated m/zFound m/zΔ ppmKey fragments (m/z)Structural originReference
[M]⁺ (glycopyrronium cation)318.2064318.2062–0.6203.1066loss of quinuclidinium moiety [9]
116.1069quaternary amino alcohol core [9] [10]

Isotopic pattern analysis reveals the expected 1 : 1 : 1 triplet arising from the bromide isotope cluster in the accompanying [M + Br]⁻ adduct, further corroborating molecular identity [10].

Melting Point and Thermal Stability Studies

TechniqueObservationInterpretationReference
Melting point (open capillary)194 – 198 °Csingle, sharp endotherm confirms crystalline form A [11] [6]
Differential scanning calorimetry (10 °C min⁻¹)Onset 182 °C, peak 188 °C, no additional transitions to 300 °Cthermally robust crystal; no polymorphs detected [12]
Isothermal stress (130 °C, 2 h)No impurity growth by high-performance liquid chromatographychemical integrity retained during drying or micronisation [12]
Glass transition temperature (amorphous iodide analogue)64.9 °Chighlights superior stability of bromide salt in crystalline form A [13]

Extended humidity and photolytic stress studies show no detectable transformation products; hydrolytic degradation forms minor metabolite M9 only under forced acid–base conditions [9].

UNII

68EL47CXSP

Other CAS

129784-12-9
51186-83-5

Wikipedia

(2R,3S)-glycopyrronium bromide

Dates

Last modified: 08-16-2023

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